molecular formula C20H19N3O6 B2509050 5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 471917-12-1

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2509050
CAS No.: 471917-12-1
M. Wt: 397.387
InChI Key: YPFJVMLESHRTRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C20H19N3O6 and its molecular weight is 397.387. The purity is usually 95%.
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Properties

IUPAC Name

5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O6/c1-3-28-15-10-8-13(9-11-15)22-19(24)16-17(21(2)29-18(16)20(22)25)12-4-6-14(7-5-12)23(26)27/h4-11,16-18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFJVMLESHRTRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a synthetic derivative belonging to the class of isoxazole compounds. Isoxazoles have gained attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure

The structure of the compound can be represented as follows:

C19H19N3O4\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{4}

This structure contains an isoxazole ring fused with a pyrrole-like moiety, which is critical for its biological activity.

Anticancer Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to This compound have shown promising results in inducing apoptosis in human myelogenous leukemia K562 cells and glioblastoma cell lines (U251-MG and T98G) .

Cell LineIC50 (µM)Mechanism of Action
K56210Induction of early and late apoptosis
U251-MG15Activation of erythroid differentiation
T98G20Cell cycle arrest and apoptosis induction

Immunomodulatory Effects

Isoxazole derivatives have also been reported to possess immunoregulatory properties . For example, certain derivatives demonstrated the ability to modulate humoral immune responses and enhance the production of regulatory T cells in vivo . This suggests potential applications in treating autoimmune diseases or enhancing vaccine efficacy.

The mechanisms by which This compound exerts its biological effects may involve:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.
  • Regulation of Cytokine Production : Modulating TNF-alpha and other cytokines involved in inflammation and immune response .

Case Studies

  • Antiproliferative Study : A study evaluated the antiproliferative effects of various isoxazole derivatives on K562 cells. The compound exhibited a significant decrease in cell viability at concentrations as low as 10 µM after 72 hours .
  • Immunomodulatory Study : In vivo experiments demonstrated that administration of similar isoxazole derivatives increased the number of antibody-forming cells while reducing inflammatory responses in mouse models .

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